molecular formula C11H17BO2 B067400 (3-Tert-butyl-5-methylphenyl)boronic acid CAS No. 193905-93-0

(3-Tert-butyl-5-methylphenyl)boronic acid

Cat. No.: B067400
CAS No.: 193905-93-0
M. Wt: 192.06 g/mol
InChI Key: XWWPIVKWAIMBMU-UHFFFAOYSA-N
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Description

(3-Tert-butyl-5-methylphenyl)boronic acid, also known as 3-TBMPA, is a boronic acid derivative that has recently been gaining attention in the scientific community. It is a versatile compound that can be used in a variety of synthetic and analytical applications. In particular, 3-TBMPA has been used in the synthesis of organic compounds, as a catalyst for various reactions, and as a reagent for the analysis of small molecules. In addition, 3-TBMPA has been studied for its potential biochemical and physiological effects, and its ability to act as a drug transporter.

Scientific Research Applications

Boronic Acid in Drug Discovery

Boronic acids, including (3-Tert-butyl-5-methylphenyl)boronic acid, play a crucial role in drug discovery and development. These compounds are increasingly incorporated into medicinal chemistry efforts due to their potential to enhance the potency and improve the pharmacokinetics of drugs. The unique properties of boronic acids have led to the FDA and Health Canada's approval of five boronic acid drugs, with several others in clinical trials. The literature review by Plescia and Moitessier (2020) delves into the discovery processes of boronic acid drugs, shedding light on their synthetic developments and the rationale behind incorporating boronic acids into organic compounds (Plescia & Moitessier, 2020).

Boron Toxicity and Drug Design

The toxicological profile of boron-containing compounds (BCCs), including boronic acids, is crucial in the design of new drugs. Understanding the toxic effects and pharmacological properties of BCCs can lead to the development of potent and efficient therapeutic agents with minimal toxic effects. Soriano-Ursúa, Farfán-García, and Geninatti-Crich (2019) emphasize the strategic use of data on boron toxicity in drug design, highlighting its application in cancer and infectious disease therapies (Soriano-Ursúa et al., 2019).

Synthetic Phenolic Antioxidants and Environmental Impact

This compound, as part of synthetic phenolic antioxidants (SPAs), is widely utilized in various industrial and commercial products. However, its environmental occurrence, human exposure, and toxicity are concerns. Liu and Mabury (2020) discuss the presence of SPAs, including boronic acids, in the environment and their impact on human health, urging future studies to develop SPAs with lower toxicity and environmental pollution potential (Liu & Mabury, 2020).

Boron in Water Purification and Desalination

Boron's role in water purification, especially in seawater desalination applications, is significant. The review by Tu, Nghiem, and Chivas (2010) provides insights into the removal of boron through reverse osmosis and nanofiltration membranes. It highlights the need for further research to optimize the process and enhance the removal of boron in desalination applications (Tu et al., 2010).

Boron in Fungal Kingdom and Biomedical Applications

The effects of boron-containing compounds on fungi and their potential biomedical applications are explored by Estevez-Fregoso et al. (2021). The review outlines the social and economic benefits of BCCs, especially their role as antifungal agents against pathogen species and their use in environmental or wood protectors (Estevez-Fregoso et al., 2021).

Mechanism of Action

Target of Action

(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound that primarily targets unsaturated bonds in organic compounds . It is often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This involves the removal of the boron moiety from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The protodeboronation of this compound affects various biochemical pathways. It is used in the synthesis of diverse pharmaceutical substances, particularly in cancer treatment drugs . The compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is a valuable transformation in organic synthesis, enabling the creation of complex molecules from simpler precursors . The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Furthermore, the efficiency of the protodeboronation reaction can be influenced by the presence of certain catalysts .

Safety and Hazards

(3-Tert-butyl-5-methylphenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

(3-Tert-butyl-5-methylphenyl)boronic acid is known to play a role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process

Molecular Mechanism

The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex

Properties

IUPAC Name

(3-tert-butyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPIVKWAIMBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378358
Record name (3-tert-Butyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193905-93-0
Record name (3-tert-Butyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butyl)-5-methylbenzeneboronic acid
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